N-benzyl-1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine
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Overview
Description
N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE: is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, a tetrazole ring, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the benzyl and dimethoxyphenyl groups. One common method involves the cyclization of a suitable precursor to form the tetrazole ring, followed by nucleophilic substitution reactions to introduce the benzyl and dimethoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE include:
N-benzyl-3,4-dimethoxyamphetamine: Shares structural similarities but differs in the presence of the amphetamine moiety.
1-benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline ring instead of the tetrazole ring.
Uniqueness
The uniqueness of N-BENZYL-1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-benzyl-1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C21H25N5O2/c1-27-18-11-10-17(14-19(18)28-2)26-20(23-24-25-26)21(12-6-7-13-21)22-15-16-8-4-3-5-9-16/h3-5,8-11,14,22H,6-7,12-13,15H2,1-2H3 |
InChI Key |
TZKFTKJBYZLDKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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